1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone
Overview
Description
1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone is a complex organic compound that features a pyrrolidine ring, a fluoropyridine moiety, and a tert-butyldimethylsilyloxy group
Preparation Methods
The synthesis of 1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the fluoropyridine moiety, and the attachment of the tert-butyldimethylsilyloxy group. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoropyridine moiety.
Deprotection: The tert-butyldimethylsilyloxy group can be removed under acidic conditions or by using fluoride ions.
Scientific Research Applications
1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and facilitate its transport across cell membranes. The fluoropyridine moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include:
- 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine
- 6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Compared to these compounds, 1-(6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoropyridin-3-YL)ethanone is unique due to the presence of the fluoropyridine moiety, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
1-[6-[3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-1-yl]-2-fluoropyridin-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29FN2O2Si/c1-13(22)15-7-8-16(20-17(15)19)21-10-9-14(11-21)12-23-24(5,6)18(2,3)4/h7-8,14H,9-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAGQQCTAXALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)N2CCC(C2)CO[Si](C)(C)C(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29FN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673612 | |
Record name | 1-{6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-50-9 | |
Record name | 1-[6-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-2-fluoro-3-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-{6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoropyridin-3-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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